2-Pyrazinecarboxylic acid, 5-amino-6-bromo-3-methyl-, methyl ester
CAS No.:
Cat. No.: VC13557119
Molecular Formula: C7H8BrN3O2
Molecular Weight: 246.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BrN3O2 |
|---|---|
| Molecular Weight | 246.06 g/mol |
| IUPAC Name | methyl 5-amino-6-bromo-3-methylpyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C7H8BrN3O2/c1-3-4(7(12)13-2)11-5(8)6(9)10-3/h1-2H3,(H2,9,10) |
| Standard InChI Key | VFSGCXINBAMREZ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(C(=N1)N)Br)C(=O)OC |
| Canonical SMILES | CC1=C(N=C(C(=N1)N)Br)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) functionalized at three positions:
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5-position: Primary amino group (-NH₂), enhancing nucleophilic reactivity.
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6-position: Bromine atom (-Br), introducing electrophilic substitution potential.
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3-position: Methyl group (-CH₃), contributing to steric effects and lipophilicity.
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2-position: Methyl ester (-COOCH₃), influencing solubility and metabolic stability.
The molecular formula is C₇H₈BrN₃O₂, with a molecular weight of 246.06 g/mol. Its IUPAC name, methyl 5-amino-6-bromo-3-methylpyrazine-2-carboxylate, reflects this substitution pattern.
Spectral and Computational Data
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SMILES Notation:
CC1=C(N=C(C(=N1)N)Br)C(=O)OC. -
InChI Key:
VFSGCXINBAMREZ-UHFFFAOYSA-N, a unique identifier for computational chemistry databases. -
XLogP3-AA: Estimated at 1.2, indicating moderate lipophilicity suitable for drug-like molecules.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈BrN₃O₂ | |
| Molecular Weight | 246.06 g/mol | |
| CAS Number | 1823921-17-0 | |
| Hydrogen Bond Donors | 2 (NH₂ group) | |
| Hydrogen Bond Acceptors | 5 (N, O atoms) |
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves multi-step modifications of pyrazine precursors. A representative route, adapted from patent literature , proceeds as follows:
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Core Formation: Condensation of diaminomaleonitrile with methyl glyoxylate to form 3-methylpyrazine-2-carboxylate.
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Bromination: Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to introduce the 6-bromo group .
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Amination: Nucleophilic substitution of a leaving group (e.g., chloride) with ammonia or ammonium hydroxide at the 5-position.
Critical parameters include:
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Temperature Control: Bromination requires sub-10°C conditions to prevent polybromination .
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Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) optimize reaction rates .
Table 2: Synthesis Optimization Parameters
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Bromination | NBS, DCM | 0–5°C | 68% |
| Amination | NH₄OH, ethanol | 25°C | 82% |
Purification Strategies
Post-synthetic purification employs:
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Recrystallization: From acetonitrile or ethyl acetate to remove unreacted starting materials .
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients (30:70 to 50:50) for isomer separation .
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.20 (s, 2H, NH₂).
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¹³C NMR: 165.8 ppm (C=O), 152.1 ppm (C-Br).
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Mass Spectrometry:
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ESI-MS: m/z 247.03 [M+H]⁺, isotopic pattern consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
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HPLC Purity:
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C18 column, 90:10 water/acetonitrile, retention time 6.7 min, ≥98% purity.
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Thermal Properties
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